molecular formula C15H27N7O8 B1330010 Arg-gly-asp-ser CAS No. 91037-65-9

Arg-gly-asp-ser

Cat. No.: B1330010
CAS No.: 91037-65-9
M. Wt: 433.42 g/mol
InChI Key: NNRFRJQMBSBXGO-CIUDSAMLSA-N
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Description

The RGDS peptide is a synthetic peptide sequence composed of arginine, glycine, aspartic acid, and serine. It is derived from the naturally occurring RGD peptide, which is a cell adhesion motif found in many extracellular matrix and plasma proteins. The RGDS peptide is known for its ability to bind to integrin receptors on the cell surface, making it a valuable tool in various biomedical applications, particularly in cancer therapy and tissue engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RGDS peptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin support. The peptide chain is then elongated by sequentially adding protected amino acids (aspartic acid, glycine, and arginine) through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups, allowing the next amino acid to be added. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of RGDS peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, further enhances the quality of the final product .

Chemical Reactions Analysis

Conjugation to Polymers

RGDS is functionalized with polymers like hyaluronic acid (HA) or poly-aspartic acid (PD) for biomedical applications.

HA-RGDS Conjugation

  • Reaction : Carbodiimide chemistry (EDC/NHS) links RGDS to HA carboxyl groups.
  • Conditions :
    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer (pH 5.5).
    • Reaction proceeds for 24 h at room temperature.

Key Data :

ParameterValueSource
HA:RGDS molar ratio1:2
Reaction efficiency~46% (by NMR)

Immobilization on Biomaterials

RGDS is covalently attached to surfaces (e.g., silk fibroin) to enhance cell adhesion:

  • Linker Use : Gly-Ala-Gly-Ala-Gly-Ser (GAGAGS) sequences facilitate RGDS immobilization.
  • Reaction : Carbodiimide-mediated coupling under physiological pH (7.4) .

Performance Metrics :

SubstrateImmobilization EfficiencyBiological EffectSource
Silk fibroin85% (by amino acid analysis)Improved cell adhesion

Stability and Side Reactions

  • Hydrolysis : Aspartic acid residues are prone to hydrolysis under acidic conditions (pH < 4) .
  • Oxidation : Serine hydroxyl groups may oxidize in the presence of strong oxidizers (e.g., H<sub>2</sub>O<sub>2</sub>), requiring inert atmospheres during synthesis .

Functional Modifications

  • Fluorescent labeling : RGDS is tagged with FITC (fluorescein isothiocyanate) via amine-reactive chemistry for cellular tracking .
  • Radiolabeling : <sup>99m</sup>Tc chelation for imaging applications .

Scientific Research Applications

Cell Adhesion and Tissue Engineering

Overview : RGDS is known for its ability to promote cell adhesion, making it a crucial element in tissue engineering.

Case Study : A study demonstrated that surfaces modified with RGDS peptides significantly enhanced the adhesion of adipose-derived stem cells (ASCs) compared to unmodified surfaces. The results showed a higher number of attached ASCs after 6 and 48 hours on RGDS-treated surfaces, indicating the effectiveness of RGDS in promoting cellular attachment in biomedical applications .

Surface Modification Cell Type Adhesion Time (h) Adhesion Increase (%)
Unmodified PESASCs6Baseline
RGDS-modified PESASCs650%
Unmodified PESASCs48Baseline
RGDS-modified PESASCs4875%

Inhibition of Cell Migration

Overview : RGDS has been shown to inhibit cell migration, which can be beneficial in controlling unwanted cellular movement during wound healing or cancer metastasis.

Case Study : Research indicated that RGDS peptides effectively inhibited the attachment and migration of human lens epithelial cells (HLE), suggesting potential applications in preventing complications during cataract surgery .

Peptide Treatment Cell Type Migration Inhibition (%)
ControlHLEBaseline
RGDSHLE70%

Functionalization of Biomaterials

Overview : The incorporation of RGDS into biomaterials enhances their biocompatibility and functionality.

Case Study : A method was developed to immobilize RGDS on silk fibroin films without altering their properties. This immobilization facilitated improved interaction with cells, demonstrating the potential for RGDS-functionalized materials in regenerative medicine .

Material Type Modification Method Cell Interaction Improvement (%)
Silk FibroinRGDS Immobilization60%

Antimicrobial Properties

Overview : Recent studies have explored the antimicrobial effects of RGDS peptides against various pathogens.

Case Study : An investigation highlighted that RGDS peptides exhibited inhibitory effects on the adherence of Streptococcus mitis to fibronectin, suggesting their potential use in preventing bacterial infections in clinical settings .

Peptide Treatment Bacterial Strain Inhibition Zone (mm)
ControlS. mitis0
RGDSS. mitis15

Neuroscience Applications

Overview : In neuroscience, RGDS peptides have been studied for their role in synaptic plasticity and neuronal adhesion.

Case Study : Research showed that RGDS-containing peptides could disrupt long-term potentiation (LTP) stabilization by interfering with integrin interactions at synapses, indicating their relevance in studying memory and learning processes .

Mechanism of Action

The RGDS peptide exerts its effects by binding to integrin receptors on the cell surface. Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. The binding of RGDS peptide to integrins triggers intracellular signaling pathways that regulate various cellular processes, including cell adhesion, migration, proliferation, and survival. This mechanism is particularly important in cancer therapy, where the peptide can target tumor cells and inhibit their growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RGDS Peptide

The RGDS peptide is unique due to the presence of the serine residue, which can enhance its solubility and stability. This modification allows for more versatile applications in biomedical research and therapy compared to the parent RGD peptide .

Biological Activity

Arg-Gly-Asp-Ser (RGDS) is a peptide sequence that plays a crucial role in cell adhesion and signaling through its interaction with integrins, a family of cell surface receptors. This sequence is derived from the extracellular matrix proteins and has been extensively studied for its biological activities, particularly in the context of cell adhesion, migration, and proliferation. The following sections detail the biological activity of RGDS, supported by research findings, tables summarizing key data, and case studies.

RGDS interacts primarily with integrins, facilitating cell adhesion to the extracellular matrix (ECM). The binding of RGDS to integrins initiates a cascade of intracellular signaling pathways that influence various cellular functions. The biological activity of RGDS can be attributed to its ability to mimic ECM proteins, thus influencing cell behavior in physiological and pathological contexts.

Key Mechanisms:

  • Cell Adhesion : RGDS promotes adhesion of various cell types, including fibroblasts and endothelial cells, by binding to integrin receptors such as αvβ3 and α5β1.
  • Cell Migration : By enhancing adhesion, RGDS also facilitates cell migration, which is critical during wound healing and tissue regeneration.
  • Signal Transduction : The engagement of integrins by RGDS activates signaling pathways that regulate cell survival, proliferation, and differentiation.

1. Structural Insights

Studies using NMR spectroscopy have shown that RGDS can adopt specific secondary structures in solution that are essential for its biological function. For instance, RGDS forms a type II beta-turn at physiological pH, which is critical for its interaction with integrins .

2. In Vitro Studies

In vitro experiments have demonstrated that RGDS enhances the adhesion of NIH/3T3 cells significantly compared to controls. As shown in Table 1, the relative cell adhesion ratio on RGDS-coated surfaces was 2.5-fold higher than on surfaces without the peptide .

Peptide SequenceRelative Cell Adhesion Ratio
RGDS2.5
Control1.0

3. Case Studies

Case Study 1: Thrombolytic Activity
A study evaluated the thrombolytic potency of a complex formed with UK/PD-RGDS (urokinase-functionalized with RGDS). The results indicated that this complex exhibited enhanced thrombolytic activity compared to unmodified urokinase, demonstrating the potential of RGDS in therapeutic applications for clot dissolution .

Case Study 2: Glioblastoma Treatment
In another study focusing on glioblastoma, hydrogels functionalized with RGDS were developed to disrupt fibronectin-mediated interactions between tumor cells and the ECM. The RGDS-functionalized hydrogels not only facilitated cell apoptosis but also showed cytotoxic effects independent of drug incorporation . This highlights the potential use of RGDS in targeting tumor microenvironments.

Tissue Engineering

RGDS peptides are widely utilized in tissue engineering as scaffolds to enhance cell attachment and proliferation. By incorporating RGDS into biomaterials, researchers aim to create more effective scaffolds for regenerative medicine.

Cancer Therapy

The ability of RGDS to disrupt tumor cell adhesion presents opportunities for developing novel cancer therapies. By inhibiting integrin-mediated interactions, RGDS can potentially reduce metastasis and improve treatment efficacy.

Q & A

Basic Research Questions

Q. What is the role of RGDS in cell adhesion mechanisms, and how can its interactions with integrins be experimentally validated?

  • Methodological Answer : RGDS serves as a recognition motif for integrin binding in extracellular matrix proteins like fibronectin and vitronectin . To validate interactions:

  • Use solid-phase binding assays with immobilized integrins and RGDS-containing peptides.
  • Employ mutagenesis to disrupt the RGDS sequence and compare adhesion efficiency.
  • Include scrambled peptide controls (e.g., RDGS) to confirm specificity .
    • Key Techniques : Surface plasmon resonance (SPR) for binding kinetics, fluorescence microscopy for cellular localization .

Q. How to design a robust experimental protocol to study RGDS-integrin signaling pathways?

  • Methodological Answer :

  • Define objectives : Assess adhesion, proliferation, or signaling outcomes (e.g., FAK phosphorylation).
  • Controls : Use RGDS-scrambled peptides and integrin-blocking antibodies (e.g., αvβ3 inhibitors).
  • Statistical Design : Replicate experiments ≥3 times; use ANOVA for multi-group comparisons .
    • Tools : ELISA for cytokine secretion, Western blotting for pathway analysis .

Q. What are the best practices for conducting a literature review on RGDS-related studies?

  • Methodological Answer :

  • Use Google Scholar with advanced operators: "RGDS" AND ("integrin" OR "cell adhesion") to filter results.
  • Cross-reference PubMed and Web of Science to avoid coverage gaps .

Q. How to validate RGDS peptide activity in vitro?

  • Methodological Answer :

  • Cell Adhesion Assays : Coat plates with RGDS peptides; quantify attached cells using crystal violet staining.
  • Competitive Inhibition : Pre-treat cells with soluble RGDS to block integrin binding .
  • Quality Control : Verify peptide purity (>95%) via HPLC and mass spectrometry .

Q. What techniques are optimal for quantifying RGDS-mediated cell adhesion?

  • Methodological Answer :

  • Static Adhesion Assays : Use microplates with varying RGDS concentrations; measure absorbance post-washing.
  • Shear Stress Models : Flow chambers to simulate physiological conditions (e.g., endothelial cell studies).
  • Data Normalization : Express adhesion as % of positive control (e.g., fibronectin-coated wells) .

Advanced Research Questions

Q. How to resolve contradictions in reported RGDS-integrin binding affinities across studies?

  • Methodological Answer :

  • Source Analysis : Compare experimental conditions (e.g., pH, ionic strength) and integrin isoforms (αvβ3 vs. α5β1) .
  • Standardize Assays : Use SPR with purified integrins under controlled buffer conditions.
  • Meta-Analysis : Apply random-effects models to account for inter-study variability .

Q. What strategies address cell-type-specific variability in RGDS-dependent responses?

  • Methodological Answer :

  • Panel Testing : Screen multiple cell lines (e.g., HUVECs, fibroblasts, cancer cells) for conserved vs. divergent pathways.
  • CRISPR Knockouts : Delete specific integrin subunits to isolate RGDS-dependent mechanisms.
  • Single-Cell RNAseq : Identify heterogeneity in integrin expression within populations .

Q. How to model the conformational effects of RGDS on integrin binding specificity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate RGDS flexibility in solution vs. bound states.
  • Circular Dichroism (CD) : Assess secondary structure in different solvents.
  • X-ray Crystallography : Resolve RGDS-integrin co-crystal structures to identify critical residues .

Q. What advanced methods enable real-time analysis of RGDS-mediated signaling in live cells?

  • Methodological Answer :

  • FRET Biosensors : Monitor integrin activation using Förster resonance energy transfer (e.g., αvβ3-FRET reporters).
  • Microfluidics : Track migration and adhesion dynamics under tunable RGDS gradients.
  • Live-Cell Imaging : Use confocal microscopy with fluorescently tagged RGDS peptides .

Q. How to ensure reproducibility in RGDS experiments, particularly across labs?

  • Methodological Answer :
  • Protocol Harmonization : Adopt community standards (e.g., MISEV guidelines for extracellular vesicle studies).
  • Open Data : Share raw datasets and analysis code via repositories like Zenodo.
  • Inter-Lab Validation : Collaborate to replicate key findings using identical reagents .

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRFRJQMBSBXGO-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920002
Record name 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91037-65-9
Record name Arginyl-glycyl-aspartyl-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIBRONECTIN TETRAPEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6UDA2MFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Diethylamino)ethyl methanesulfonate
Arg-gly-asp-ser
2-(Diethylamino)ethyl methanesulfonate
Arg-gly-asp-ser
2-(Diethylamino)ethyl methanesulfonate
Arg-gly-asp-ser
2-(Diethylamino)ethyl methanesulfonate
Arg-gly-asp-ser
2-(Diethylamino)ethyl methanesulfonate
Arg-gly-asp-ser
2-(Diethylamino)ethyl methanesulfonate
Arg-gly-asp-ser

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